![molecular formula C15H22O B150010 Chamigrenal CAS No. 19912-84-6](/img/structure/B150010.png)
Chamigrenal
Overview
Description
Scientific Research Applications
Platelet-Activating Factor Antagonistic Activity
Chamigrenal has been found to show platelet-activating factor antagonistic activity . It was isolated from the fruits of Schizandra chinensis Baill by the bioactivity-guided isolation . The IC50 values were 4.8×10−5 M and 1.2×10−4 M, respectively .
Inhibitory Effects on Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production
Chamigrenal has been found to have inhibitory effects on lipopolysaccharide-induced nitric oxide and prostaglandin E2 production in RAW 264.7 macrophages .
Cytotoxicity Towards MCF-7 Cells
Chamigrenal has been found to exhibit weak cytotoxicity towards MCF-7 cells .
Mechanism of Action
Target of Action
Chamigrenal, a natural product extracted from the fruits of Schisandra sphenanthera , has been found to show antagonistic activity against Platelet-Activating Factor (PAF) . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation . Chamigrenal also appears to interact with GABA receptors, potentially ameliorating the perturbed functioning of these receptors due to brain hyperactivity .
Mode of Action
It is known to exhibit paf antagonistic activity . As a PAF antagonist, Chamigrenal likely binds to PAF receptors, preventing PAF from exerting its effects, thus modulating immune response and inflammation. In the context of GABA receptors, Chamigrenal may enhance the inhibitory effects of GABA, thereby reducing neuronal excitability .
Biochemical Pathways
Given its role as a PAF antagonist, it is likely involved in modulating the biochemical pathways associated with immune response and inflammation
Result of Action
Chamigrenal’s antagonistic action against PAF can lead to a reduction in platelet aggregation and degranulation, potentially modulating immune response and inflammation . When interacting with GABA receptors, Chamigrenal may help reduce neuronal excitability, which could be beneficial in the treatment of conditions like anxiety disorders .
properties
IUPAC Name |
5,5-dimethyl-1-methylidenespiro[5.5]undec-9-ene-9-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-12-5-4-8-14(2,3)15(12)9-6-13(11-16)7-10-15/h6,11H,1,4-5,7-10H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSPQLDLFYGVAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(=C)C12CCC(=CC2)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941792 | |
Record name | 7,7-Dimethyl-11-methylidenespiro[5.5]undec-2-ene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50941792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chamigrenal | |
CAS RN |
19912-84-6 | |
Record name | Chamigrenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019912846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7,7-Dimethyl-11-methylidenespiro[5.5]undec-2-ene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50941792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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